N-Cyclohexyl-2-({7-phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL}sulfanyl)acetamide
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Overview
Description
N-Cyclohexyl-2-({7-phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL}sulfanyl)acetamide is a complex organic compound that belongs to the class of imidazole-containing compounds. These compounds are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-2-({7-phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL}sulfanyl)acetamide involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the cyclization of appropriate precursors under reflux conditions in solvents like 1,4-dioxane . The reaction typically requires the presence of a base such as triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-2-({7-phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide for deprotonation, acids like hydrochloric acid for protonation, and solvents such as ethanol or dichloromethane to dissolve the reactants .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
N-Cyclohexyl-2-({7-phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL}sulfanyl)acetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-Cyclohexyl-2-({7-phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole-containing molecules such as:
- N-Cyclohexyl-3,4-diphenylimidazo[2,1-c][1,2,4]triazin-6-amine
- 2-Nitroimidazo[2,1-b]thiazine
- Benzimidazo[2,1-b]thiazine
Uniqueness
N-Cyclohexyl-2-({7-phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL}sulfanyl)acetamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C18H23N5OS |
---|---|
Molecular Weight |
357.5 g/mol |
IUPAC Name |
N-cyclohexyl-2-[(7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H23N5OS/c24-16(19-14-7-3-1-4-8-14)13-25-18-21-20-17-22(11-12-23(17)18)15-9-5-2-6-10-15/h2,5-6,9-10,14H,1,3-4,7-8,11-13H2,(H,19,24) |
InChI Key |
JXTSOYGVFKEYOP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NN=C3N2CCN3C4=CC=CC=C4 |
Origin of Product |
United States |
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